- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Cas no 903907-74-4 (Oseltamivir Impurity 16)

Oseltamivir Impurity 16 structure
Nome do Produto:Oseltamivir Impurity 16
Oseltamivir Impurity 16 Propriedades químicas e físicas
Nomes e Identificadores
-
- Oseltamivir Impurity 48
- OseltaMivir iMpurity E
- Oseltamivir Impurity 1
- Oseltamivir EP Impurity
- 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-amino-3-hydroxy-, ethyl ester, (3R,4R,5S)-
- (3R,4R,5S)-ethyl 4-acetamido-5-amino-3-hydroxycyclohex-1-enecarboxylate
- (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-enecarboxylicacidethylester
- Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-hydroxy-1-cyclohexene-1-carboxylate (ACI)
- Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohex-1-ene-1-carboxylate
- 903907-74-4
- SCHEMBL16619479
- Oseltamivir Impurity 16
-
- Inchi: 1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1
- Chave InChI: ZMPNPIVRPAPPQU-IVZWLZJFSA-N
- SMILES: N([C@H]1[C@H](O)C=C(C(=O)OCC)C[C@@H]1N)C(=O)C
Propriedades Computadas
- Massa Exacta: 242.12665706g/mol
- Massa monoisotópica: 242.12665706g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 4
- Complexidade: 340
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -1.3
- Superfície polar topológica: 102Ų
Oseltamivir Impurity 16 Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at recommended temperature
Oseltamivir Impurity 16 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | R40217-10mg |
903907-74-4 | 10mg |
¥5027.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | R40217-25mg |
903907-74-4 | 25mg |
¥9552.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | R40217-100mg |
903907-74-4 | 100mg |
¥28489.00 | 2023-09-15 |
Oseltamivir Impurity 16 Método de produção
Método de produção 1
Condições de reacção
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
Referência
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Método de produção 3
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
Referência
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Método de produção 4
Condições de reacção
1.1 Reagents: Triethylamine , Triethylsilane Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Solvents: Dichloromethane ; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
Referência
- Ring-Closing Metathesis-Based Synthesis of (3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic Acid Ethyl Ester: A Functionalized Cycloalkene Skeleton of GS4104Journal of Organic Chemistry, 2006, 71(14), 5365-5368,
Método de produção 5
Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
Referência
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Método de produção 6
Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
Referência
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Método de produção 7
Condições de reacção
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , tert-Butanol , Water ; 8 h, 0 °C
2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
4.1 -
2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
4.1 -
Referência
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Método de produção 8
Condições de reacção
1.1 Reagents: Morpholine Solvents: Methanol , Dichloromethane ; overnight, rt; 4 h, 50 °C
Referência
- Diversity-Oriented Production of Metabolites Derived from Chorismate and Their Use in Organic SynthesisAngewandte Chemie, 2011, 50(34), 7781-7786,
Oseltamivir Impurity 16 Raw materials
Oseltamivir Impurity 16 Preparation Products
Oseltamivir Impurity 16 Literatura Relacionada
-
1. Back matter
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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